Cas no 439111-71-4 (6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol)

6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol 化学的及び物理的性質
名前と識別子
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- 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol
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6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI80646-5mg |
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol |
439111-71-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI80646-500mg |
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol |
439111-71-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00904778-1g |
6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol |
439111-71-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI80646-1mg |
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol |
439111-71-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI80646-1g |
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol |
439111-71-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI80646-10mg |
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol |
439111-71-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621674-5mg |
6-Methyl-4-phenylthiochroman-4-ol |
439111-71-4 | 98% | 5mg |
¥573.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621674-1mg |
6-Methyl-4-phenylthiochroman-4-ol |
439111-71-4 | 98% | 1mg |
¥499.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621674-10mg |
6-Methyl-4-phenylthiochroman-4-ol |
439111-71-4 | 98% | 10mg |
¥924.00 | 2024-05-13 |
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-olに関する追加情報
6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS No. 439111-71)
The compound 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS No. 43911171) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiopyrans, which are known for their unique structural features and versatile applications. Recent advancements in synthetic methodologies and computational chemistry have enabled researchers to explore the properties and applications of this compound in greater depth.
Benzothiopyrans are a group of heterocyclic compounds characterized by a fused benzene ring and a thiopyran ring. The presence of sulfur in the thiopyran ring imparts distinct electronic properties to these compounds, making them valuable in both academic research and industrial applications. The 6-methyl substitution in this compound introduces additional steric effects and electronic modulation, which can influence its reactivity and stability. Similarly, the phenyl group at position 4 contributes to aromaticity and enhances the molecule's ability to participate in π-interactions, a critical factor in many chemical reactions.
Recent studies have focused on the synthesis of 6-methylbenzothiopyrans, employing various strategies such as oxidative coupling, cyclization reactions, and transition-metal-catalyzed processes. These methods have not only improved the yield but also provided insights into the stereochemical outcomes of these reactions. For instance, researchers have utilized palladium-catalyzed cross-coupling reactions to construct the benzothiopyran framework with high precision. Such advancements underscore the importance of this compound as a building block in organic synthesis.
The antioxidant properties of 6-methylbenzothiopyrans have been extensively investigated due to their potential application in pharmaceuticals and nutraceuticals. Experimental data reveal that this compound exhibits significant radical-scavenging activity, which is attributed to its conjugated π-system and sulfur-containing moiety. Furthermore, computational studies using density functional theory (DFT) have provided a deeper understanding of the molecular mechanisms underlying its antioxidant behavior.
In the field of materials science, benzothiopyrans like this compound have shown promise as precursors for advanced materials such as semiconductors and optoelectronic devices. The ability of these compounds to undergo photochemical transformations has led to their exploration as components in light-responsive materials. Recent research has demonstrated that incorporating 6-methylbenzothiopyrans into polymer matrices can enhance the mechanical and optical properties of the resulting materials.
The biological activity of 6-methylbenzothiopyrans has also garnered attention, particularly in the context of drug discovery. Preclinical studies suggest that this compound may possess anti-inflammatory and antiproliferative effects, making it a potential candidate for therapeutic interventions. Collaborative efforts between chemists and biologists have paved the way for further exploration into its pharmacokinetics and toxicity profiles.
From an environmental perspective, the synthesis and application of 6-methylbenzothiopyrans align with sustainable chemistry principles. Researchers are actively exploring green chemistry approaches to minimize waste generation and reduce energy consumption during synthesis. For example, solvent-free reactions and catalytic systems are being employed to enhance the eco-friendliness of production processes.
In conclusion, 6-methylbenzothiopyran derivatives, including CAS No. 43911171, represent a fascinating class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their chemical behavior, biological effects, and material properties. As our understanding deepens, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical innovations.
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